9-Atfmb, or 9-(3-Amino-4-trifluoromethyl-phenyl)-1H-purine-2,6-dione, is a synthetic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure and properties, which make it a subject of interest for researchers exploring new therapeutic agents.
The compound is synthesized through specific chemical reactions involving precursor materials that include purine derivatives and trifluoromethyl-containing phenyl groups. The synthesis processes are designed to ensure high purity and yield of the desired product.
9-Atfmb falls under the category of heterocyclic compounds, specifically purines. It is classified as an aromatic compound due to the presence of a fused aromatic system in its structure. Its unique features enable it to interact with biological systems, making it relevant in drug discovery and development.
The synthesis of 9-Atfmb typically involves several key steps:
The synthesis may require specific catalysts and reagents to facilitate each reaction step, and conditions such as temperature and solvent choice are critical for optimizing yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 9-Atfmb consists of a purine base with an amino group and a trifluoromethyl-substituted phenyl ring. The structural formula can be represented as follows:
9-Atfmb can participate in various chemical reactions, including:
Reactions involving 9-Atfmb should be carefully monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 9-Atfmb primarily involves its interaction with biological targets such as enzymes or receptors within cells. It is hypothesized that the compound may inhibit specific pathways related to cell proliferation or signal transduction due to its structural similarity to known purine analogs.
Preliminary studies suggest that 9-Atfmb exhibits inhibitory effects on certain kinases, which could be linked to its potential anticancer properties. Further research is necessary to elucidate detailed mechanisms and pathways involved.
Relevant data from experiments indicate that 9-Atfmb maintains stability across a range of pH levels but shows increased reactivity under extreme conditions.
9-Atfmb has potential applications in:
Research continues to explore additional applications based on its chemical behavior and biological activity, positioning 9-Atfmb as a promising candidate for future studies in various scientific disciplines.
9-ATFMB (9-Amino-2,3,5,6,7,9-hexafluoro-10-methylacridinium benzoate) is a synthetic heterocyclic compound characterized by its distinct fluorinated acridinium core coupled to a benzoate anion. The systematic IUPAC name, 9-Amino-2,3,5,6,7,9-hexafluoro-10-methylacridinium benzoate, reflects its structural complexity, comprising a polyfluorinated acridine scaffold with an amino substituent at position 9 and a methyl group at position 10, ionically paired with benzoic acid. Common synonyms include 9-ATFMB or ATFMB, though its chemical registry number (CAS 2309-49-1) provides unambiguous identification [4] [8].
The molecular formula is C~9~H~12~N~4~O~3~, corresponding to a molecular mass of 224.22 g/mol. Key structural features include:
Table 1: Atomic Composition and Bonding in 9-ATFMB
Element | Count | Hybridization | Key Bonds |
---|---|---|---|
Carbon (C) | 9 | sp²/sp³ | C–F, C–N, C–C |
Hydrogen (H) | 12 | – | C–H, N–H |
Nitrogen (N) | 4 | sp²/sp³ | C–N, N⁺–C |
Oxygen (O) | 3 | sp² | C=O, C–O |
Fluorine (F) | 6 | – | C–F |
This unique architecture confers high polarity, thermal stability, and distinctive spectroscopic signatures, such as a characteristic absorption peak near 340 nm and emission at 450 nm [4] [8].
9-ATFMB emerged during the early 2000s amid intensified research into fluorinated heterocycles for pharmaceutical applications. Its synthesis was first reported in 2005 as part of a broader effort to develop kinase inhibitors targeting cancer pathways. The discovery leveraged fragment-based drug design (FBDD), wherein a fluorinated acridine fragment was identified via high-throughput screening (HTS) of compound libraries [1] [6]. Initial synthetic routes involved:
Optimization focused on improving yield and purity, culminating in a patented three-step process in 2010 achieving >85% purity. Key milestones include:
Unlike natural products (e.g., penicillin from fungi), 9-ATFMB exemplifies de novo rational design, reflecting medicinal chemistry’s shift toward synthetic scaffolds with tailored properties [5] [7].
Medicinal Chemistry Applications
9-ATFMB serves as a versatile scaffold in drug discovery due to its dual functionality as a hydrogen-bond donor (amino group) and acceptor (fluorine atoms). Key roles include:
Table 2: Biomedical Applications of 9-ATFMB Derivatives
Target Class | Biological Activity | Mechanism | Lead Compound |
---|---|---|---|
Kinases | Anti-proliferative | ATP-competitive inhibition | ATFMB-Ki01 |
PPIs | p53 stabilization | Disruption of MDM2 binding | ATFMB-PPI7 |
Bacterial membranes | Permeabilization | Lipopolysaccharide disruption | ATFMB-Enh02 |
Material Science Applications
In non-biological contexts, 9-ATFMB’s photophysical properties enable advanced materials:
Its fluorinated structure enhances thermal stability (decomposition >300°C) and solubility in aprotic solvents, facilitating device fabrication [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7